Methyl isobutyrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(2)5(6)7-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIWKHZACMWKOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060275 | |
| Record name | Propanoic acid, 2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid | |
| Record name | Methyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Methyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
91.00 to 93.00 °C. @ 760.00 mm Hg | |
| Record name | Methyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | Methyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.884-0.888 | |
| Record name | Methyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
547-63-7 | |
| Record name | Methyl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL ISOBUTYRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126780 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM286QL922 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-84.7 °C | |
| Record name | Methyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies and Catalysis in Methyl Isobutyrate Production
Esterification Pathways for Methyl Isobutyrate Synthesis
Esterification is a primary method for synthesizing this compound, typically involving the reaction of isobutyric acid with methanol (B129727). ontosight.ai
Acid-catalyzed esterification, often referred to as Fischer esterification, is a classic and widely employed method for ester synthesis, including this compound. This reaction establishes an equilibrium between the carboxylic acid and alcohol reactants and the ester and water products. masterorganicchemistry.com To shift the equilibrium towards product formation, a large excess of alcohol is typically used, and water is often removed from the reaction mixture, for instance, by employing a drying agent or a Dean-Stark apparatus. masterorganicchemistry.com
The mechanism of acid-catalyzed esterification involves several reversible steps:
Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (e.g., H₂SO₄, TsOH, HCl), forming a highly electrophilic oxonium ion. masterorganicchemistry.comlibretexts.org
Nucleophilic Attack: The alcohol (methanol in this case) acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.comlibretexts.org
Proton Transfer: A proton is transferred, typically from the incoming alcohol's oxygen to one of the hydroxyl groups, converting it into a good leaving group (water). libretexts.org
Elimination of Water: The hydroxyl group, now protonated as water, leaves as a neutral molecule. Simultaneously, a lone pair from the oxygen atom forms a new pi bond, regenerating the carbonyl. masterorganicchemistry.comlibretexts.org
Deprotonation: The protonated ester is deprotonated, yielding the neutral ester product. masterorganicchemistry.comlibretexts.org
This pathway effectively lowers the energy barrier, accelerating the reaction towards the desired ester. mit.edu
Exploration of Enzymatic and Biocatalytic Approaches
Biocatalysis offers an environmentally attractive alternative for the synthesis of esters like this compound, often utilizing enzymes such as lipases. While the direct enzymatic synthesis of this compound from isobutyric acid and methanol is less documented than other esterifications, enzymatic interesterification studies have explored the use of this compound as an acyl receptor. tandfonline.com
Lipases are versatile biocatalysts capable of catalyzing esterification, transesterification, and hydrolysis reactions. nih.govmdpi.com For instance, lipases derived from Thermomyces thermophilus have been used in the biocatalytic synthesis of vanillin (B372448) isobutyrate, highlighting the potential of immobilized lipases in ester synthesis. google.com Research into enzymatic methods for producing isobutyric acid, a precursor to this compound, has also been explored, often involving engineered microorganisms that can transform pyruvate (B1213749) into isobutyraldehyde (B47883). researchgate.netuni-konstanz.de
Novel Synthetic Routes via Carbonylation of Propylene (B89431)
A significant alternative route for producing this compound involves the carbonylation of propylene. This process typically reacts propylene with carbon monoxide and a hydroxy compound (such as methanol) in the presence of a catalyst, often hydrogen fluoride (B91410) (HF). google.comgoogleapis.com
One patented process describes the continuous reaction of carbon monoxide, propylene, and methanol in the presence of liquid hydrogen fluoride. Key reaction parameters include:
Temperature: 30°C to 90°C google.comgoogleapis.com
Total Pressure: 100 bars to 400 bars google.comgoogleapis.com
Residence Time: 0.1 to 180 minutes google.comgoogleapis.com
Mole Ratio (HF to Propylene): 10 to 40 google.com
Mole Ratio (Hydroxy Compound to Reacted Propylene): 0.9 to 0.999 google.com
This method aims to achieve a substantially anhydrous final reaction mixture, containing less than 100 parts per million of free hydroxy compound, and allows for the removal of this compound by simple distillation. google.com For example, a reaction using anhydrous hydrogen fluoride and anhydrous methanol with propylene achieved a this compound yield of approximately 97% with minimal by-product formation. google.com
Another approach involves palladium chloride and o-trifluoromethylphenyldiphenylphosphine as catalysts in a solvent like p-dioxane. In this method, propylene is reacted with carbon monoxide and methanol at 120°C and 100 psig for 3 hours, yielding this compound with a good selectivity over methyl n-butyrate (e.g., 7.1:1 ratio). prepchem.com
The carbonylation of propylene to form isobutyric acid or this compound is considered a key step in some industrial processes, although historical challenges related to oligomer formation, halogen-substituted compounds, and poor yields have been addressed by optimized processes. researchgate.netgoogle.com
Table 1: Carbonylation of Propylene to this compound (Example Conditions and Yield)
| Parameter | Value |
| Catalyst System | Liquid Hydrogen Fluoride |
| Temperature | 30-90 °C |
| Pressure | 100-400 bar |
| Residence Time | 0.1-180 minutes |
| HF:Propylene Mole Ratio | 10:40 |
| Hydroxy Compound:Reacted Propylene Mole Ratio | 0.9:0.999 |
| Example Yield (this compound) | ~97% (with HF/methanol system) google.com |
| Side Products | Negligible (e.g., dimethyl ether, acetic acid) google.com |
Oxidative Dehydrogenation of this compound to Methyl Methacrylate (B99206) (MMA)
This compound (MIA) can be oxidatively dehydrogenated to produce methyl methacrylate (MMA) and, to a lesser extent, methacrylic acid (MA). This reaction is a crucial step in some industrial routes for MMA production. vurup.skresearchgate.netmdpi.com
Heterogeneous catalysts play a vital role in the oxidative dehydrogenation of this compound to MMA. Two main types of catalysts have been investigated: complex mixed metal oxides and heteropoly acids.
Mixed Metal Oxide Catalysts: An industrial oxidation catalyst with the composition Mo₁₂BiPMn₃.₅Fe₃Mg₃.₅K₀.₁Si₄₃Ox has been studied for this reaction. vurup.skresearchgate.net While this type of catalyst is designed for the oxidation of isobutene to methacrolein (B123484), its application to this compound showed relatively low selectivity to MMA and MA. vurup.skresearchgate.net These catalysts often involve transition metal cations (e.g., Mo, Fe, Bi) that can change their oxidation states, facilitating the Mars and van Krevelen mechanism, where lattice oxygen participates in the reaction. mdpi.com
Heteropoly Acid Catalysts: Solid heteropoly acids, such as H₅Mo₁₀PV₂O₄₀, have demonstrated better performance in the oxidative dehydrogenation of this compound to MMA and MA compared to the complex industrial oxide catalysts. vurup.skresearchgate.net These catalysts can be prepared from components like MoO₃, V₂O₅, and H₃PO₄. vurup.sk A selectivity of about 60% to the main products (MMA + MA) has been observed with heteropoly acid catalysts at temperatures between 290°C and 320°C (563–593 K), with a catalyst load of approximately 5 mol·dm⁻³ kat·h⁻¹ and a molar ratio of O₂/MIA = 1. vurup.skresearchgate.net Side products observed include isobutyric acid (IA), diisopropyl ketone (DIPK), and carbon dioxide. vurup.skresearchgate.net The advantages of heteropoly acid catalysts include their relative simplicity and potential applicability for industrial scale. vurup.sk
Table 2: Catalyst Performance in Oxidative Dehydrogenation of this compound
| Catalyst Type | Composition (Example) | Temperature Range (°C) | Selectivity (MMA + MA) | Side Products |
| Industrial Oxidation Catalyst (Mixed Metal Oxide) | Mo₁₂BiPMn₃.₅Fe₃Mg₃.₅K₀.₁Si₄₃Ox | 260–409 | Low | Not specified, but generally lower selectivity vurup.sk |
| Heteropoly Acid | H₅Mo₁₀PV₂O₄₀ | 290–320 | ~60% vurup.skresearchgate.net | Isobutyric acid, diisopropyl ketone, CO₂ vurup.skresearchgate.net |
The kinetics of the oxidative dehydrogenation of this compound (MIA) to methyl methacrylate (MMA) over both oxide catalysts and heteropoly acids can be described by a first-order kinetic equation. vurup.skresearchgate.net
For the heteropoly acid catalyst (H₅Mo₁₀PV₂O₄₀), kinetic parameters have been determined for the temperature range of 530–685 K (257–412°C). The rate constant k (in mol·dm⁻³ kat·h⁻¹) follows the relationship: k = 41.16 × 10⁵⁵.² exp(-63236 / RT) vurup.skresearchgate.net
From this relationship, the following thermodynamic parameters were derived:
Activation Energy (E): 63.24 ± 4.68 kJ·mol⁻¹ vurup.skresearchgate.net
Activation Enthalpy (ΔH): 53.00 kJ·mol⁻¹ vurup.skresearchgate.net
Activation Entropy (ΔS): -0.146 kJ·mol⁻¹·K⁻¹ vurup.skresearchgate.net
These kinetic and thermodynamic analyses provide insights into the reaction's energy requirements and the influence of temperature on the reaction rate and product selectivity. The process involves the abstraction of a proton from the α-position of the double bond by surface oxygen species, followed by electron transfer that reduces the transition metal cations. mdpi.com The reoxidizability and reducibility of the catalyst also influence the kinetic expressions. mdpi.com
Analysis of Side Reaction Mechanisms and Strategies for Selectivity Enhancement
The synthesis and transformation of this compound (MIB) are often accompanied by various side reactions that can significantly reduce product yield and purity. Understanding the mechanisms of these side reactions is critical for developing effective strategies to enhance selectivity.
One prominent area where MIB appears as a byproduct is in the synthesis of methyl methacrylate (MMA). For instance, in the oxidative dehydrogenation of this compound to methyl methacrylate, common side products include isobutyric acid (IA), diisopropyl ketone (DIPK), and carbon dioxide (CO₂). vurup.skresearchgate.net Similarly, in the continuous-flow synthesis of MMA from methyl propionate (B1217596) (MP) and formaldehyde (B43269) (FAL) using gallium-based bifunctional catalysts, MIB can be formed as a byproduct, particularly at the beginning of the reaction, and through hydrogen-transfer reactions at higher temperatures. acs.orgrsc.org The presence of strong basic sites in catalysts can accelerate side reactions such as MP ketonization and MMA hydrogenation via H-transfer, leading to reduced selectivity towards the desired MMA. acs.org
In the direct oxidative esterification of isobutyraldehyde with methanol to synthesize MIB, byproducts such as acetal (B89532) and isobutyric acid can also emerge. mdpi.comsemanticscholar.org Furthermore, during the thermal depolymerization of poly(methyl methacrylate) (PMMA) waste to recover methyl methacrylate monomer, this compound is identified as a main byproduct, alongside methyl pyruvate and 2,3-butanedione, which can hinder subsequent repolymerization and reduce product quality. researchgate.netresearchgate.net
Strategies for enhancing selectivity often involve catalyst design and optimization of reaction conditions. For example, in the oxidative dehydrogenation of MIB to MMA, heteropoly acid catalysts, such as H₅Mo₁₀PV₂O₄₀, have demonstrated superior selectivity (approximately 60% for MMA and methacrylic acid combined) compared to industrial oxidation catalysts. vurup.skresearchgate.net The presence of lead (Pb) as a promoter in Pd-based catalysts for the oxidative esterification of methacrolein to methyl methacrylate can influence the formation of this compound, with an optimal amount affecting the concentration of oxide species critical for selectivity. acs.org
For the synthesis of MIB itself via oxidative esterification of isobutyraldehyde and methanol, the use of Zn-promoted Mg-Al mixed oxides-supported gold nanocatalysts has shown high selectivity, reaching up to 96.6-96.8%. mdpi.comsemanticscholar.org The incorporation of small amounts of Zn²⁺ ions (around 5 wt.%) is crucial, as it leads to a reduction in gold particle size and enhances the interaction between gold and the support, thereby improving catalytic performance. semanticscholar.org The active sites are believed to be located at the interface between metallic gold and the basic sites of the support. semanticscholar.org
In the context of recycling PMMA, where MIB is a byproduct of MMA hydrogenation, increasing the initial hydrogen pressure has been shown to mitigate the formation of other byproducts, improving the yield of MIB. researchgate.net
Green Chemistry Principles in this compound Synthesis and Transformation
The application of green chemistry principles in the synthesis and transformation of this compound is crucial for developing environmentally benign and economically viable processes. These principles aim to minimize waste, reduce energy consumption, utilize renewable resources, and employ safer solvents and catalysts.
Development of Solvent-Free Reaction Conditions for this compound Synthesis
The development of solvent-free reaction conditions represents a significant advancement in green chemistry, as it eliminates the need for volatile organic solvents, thereby reducing waste, energy consumption for solvent recovery, and potential environmental hazards. While direct solvent-free synthesis of this compound is not extensively detailed in all contexts, the broader concept of solvent-free systems for short-chain ester synthesis is a recognized green approach.
For instance, the esterification of short-chain acids with short-chain alcohols, including isobutyric acid and methanol to produce this compound, can be effectively carried out in solvent-free systems. mdpi.com These systems offer the advantage of a substantial increase in product concentration, although they may sometimes result in lower conversions compared to reactions conducted with solvents. mdpi.com The feasibility of solvent-free conditions is often facilitated by the mutual solubility of short-chain alcohol and acid molecules. mdpi.com
In related synthetic pathways, such as the production of an analog of the green solvent methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, this compound can react with N,N-dimethylacetamide (DMAA) under solvent-free conditions in the presence of a catalytic amount of potassium tert-butoxide (KOtBu). rsc.orgrsc.org This demonstrates the potential for MIB to be involved in solvent-free transformations, contributing to greener chemical processes.
Advancements in Sustainable Catalysis for Esterification and Dehydrogenation
Sustainable catalysis is a cornerstone of green chemistry, focusing on the design and application of catalysts that are efficient, selective, reusable, and derived from benign materials. Significant advancements have been made in this area for both the esterification reactions leading to this compound and its subsequent dehydrogenation to other valuable compounds.
For the synthesis of this compound through esterification, the traditional method involves the direct reaction of isobutyric acid with methanol, typically in the presence of an acid catalyst. ontosight.aichemicalbook.comchemicalbook.insmolecule.com However, the shift towards heterogeneous catalysts is a key sustainable advancement due to their ease of separation from reaction mixtures and reusability, which minimizes waste and simplifies purification processes. acs.org
Notable advancements include the use of Zn-promoted Mg-Al mixed oxides-supported gold nanocatalysts for the direct oxidative esterification of isobutyraldehyde with methanol to produce this compound. mdpi.comsemanticscholar.org These catalysts exhibit high catalytic activity and selectivity, with the active sites residing at the interface between metallic gold nanoparticles and the basic sites of the support. semanticscholar.org The optimal performance is achieved with a small percentage of Zn²⁺ ions, which contribute to reducing the gold particle size and enhancing metal-support interaction. semanticscholar.org
In the context of dehydrogenation, particularly the oxidative dehydrogenation of this compound to methyl methacrylate, iron phosphate (B84403) catalysts have shown promising results. researchgate.net Furthermore, heteropoly acid catalysts, such as H₅Mo₁₀PV₂O₄₀, have demonstrated superior performance in terms of selectivity for the desired products (MMA and methacrylic acid) compared to conventional industrial oxidation catalysts. vurup.skresearchgate.net Alumina catalysts have also been explored for the catalytic dehydrogenation of this compound to methyl methacrylate. acs.org The use of dual-engine-driven synthesis over channel-expanding Cu–Cs catalysts is another advancement for producing unsaturated esters, where MIB can be an intermediate or byproduct, highlighting the ongoing development of more efficient and selective catalytic systems. rsc.org
Methodologies for Waste Minimization and Valorization of By-products
Beyond recycling, the concept of valorization focuses on transforming by-products into useful materials or chemicals, rather than simply disposing of them. While specific detailed valorization methodologies for all MIB-related by-products were not extensively detailed in the provided search results, the discussion of side products like isobutyric acid, diisopropyl ketone, and carbon dioxide in the oxidative dehydrogenation of MIB to MMA implicitly suggests their potential for utilization. vurup.skresearchgate.net
Furthermore, the conversion of waste poly(methyl methacrylate) (PMMA) into valuable chemicals exemplifies a circular economy approach. In this process, PMMA waste is depolymerized to yield methyl methacrylate monomer, with this compound being a primary byproduct. researchgate.netresearchgate.net The subsequent hydrogenation of the recovered MMA (from waste PMMA) to this compound itself is explored as a viable recycling route, demonstrating that MIB can be a target product in waste valorization efforts. researchgate.net This not only minimizes plastic waste but also creates a valuable chemical from a previously discarded material.
Mechanistic Investigations and Reaction Dynamics of Methyl Isobutyrate
Gas-Phase Ion Chemistry and Fragmentation Mechanisms of Ionized Methyl Isobutyrate
The behavior of this compound in the gas phase, particularly when ionized, has been extensively studied to understand its fragmentation pathways and the underlying mechanistic principles. These studies are vital for applications such as mass spectrometry and understanding chemical processes in low-pressure environments. kuleuven.benih.gov
The unimolecular equilibration of isomeric cation radicals of this compound in the gas phase has been a subject of detailed investigation. chemistryviews.orgresearchgate.netacs.orgacs.org This process involves the interconversion between different structural isomers of the ionized molecule before fragmentation occurs. Research utilizing techniques such as ion cyclotron resonance, collisional activation, and field ionization kinetic techniques has been instrumental in characterizing these equilibrations. acs.orgresearchgate.net Such studies reveal that seemingly simple fragmentations can, in fact, be the result of intricate multistep processes involving various isomeric forms of the radical cation. acs.org
Detailed studies have elucidated the roles of hydrogen transfer and skeletal rearrangements in the fragmentation of ionized this compound. researchgate.netdtic.milresearchgate.net For instance, the loss of a methyl radical (CH₃•) from ionized this compound is preceded by a slow, "hidden" hydrogen transfer. This transfer occurs from a β-methyl group to the carbonylic oxygen atom, leading to an intermediate ion structurally akin to protonated methyl acrylate. acs.orgresearchgate.net
Furthermore, the elimination of ethylene (B1197577) (C₂H₄), which results in the formation of the ionized enol of methyl acetate, proceeds through three distinct multistep pathways. Each of these pathways involves complex hydrogen migrations and skeletal rearrangements, highlighting the dynamic nature of these gas-phase reactions. acs.orgresearchgate.net These rearrangements can lead to the formation of stable hydrocarbon-based molecules, as supported by theoretical calculations. researchgate.net
Isotopic labeling, particularly with deuterium (B1214612) and ¹³C, combined with kinetic techniques, has been crucial in unraveling the fragmentation mechanisms of this compound. acs.orgresearchgate.netresearchgate.netualberta.canih.gov By selectively replacing specific atoms with their isotopes, researchers can track the movement of atoms during fragmentation, providing direct evidence for proposed hydrogen transfer and skeletal rearrangement pathways. researchgate.netresearchgate.net
Deuterium isotope effect measurements, alongside techniques like ion cyclotron resonance and collisional activation, offer quantitative data on reaction rates and transition states, further supporting the proposed mechanisms. acs.orgresearchgate.net These methods allow for a precise understanding of the energetic landscape and the sequence of events leading to the observed fragment ions. acs.orgresearchgate.net
Enolate Chemistry and Carbanion Reactivity of this compound
This compound, as an ester, can form enolates, which are key intermediates in various carbon-carbon bond-forming reactions. The enolate chemistry of this compound is characterized by its carbanion reactivity, allowing for diverse synthetic transformations. masterorganicchemistry.compressbooks.pububc.ca
Quantum-chemical studies, particularly ab initio HF-SCF calculations, have provided significant insights into the structure and aggregation of lithium ester enolates derived from this compound (MIB-Li). capes.gov.bracs.orgacs.orgresearchgate.net These studies reveal that an enolate-like nonplanar structure of the MIB-Li monomer, characterized by a π-interaction between the lithium atom and the carbon-carbon double bond, is more stable than its planar counterpart. capes.gov.bracs.org
The aggregation state of MIB-Li in solution is complex, with experimental ¹³C NMR studies in THF suggesting an equilibrium between dimeric and tetrameric species. capes.gov.bracs.orgacs.org While the energies of planar and nonplanar MIB-Li dimers are nearly equivalent, experimental ¹³C NMR shifts for the dimer in THF align with those calculated for the planar stereoisomer. capes.gov.bracs.org For the tetramer, both cubic and nearly flat eight-membered-ring structures have been identified, with the cubic form being considerably more stable at higher levels of theory. capes.gov.bracs.org Solvation effects, studied using semiempirical MNDO and PM-3 calculations, indicate that solvation energies decrease in the order: monomer > dimer > tetramer. capes.gov.bracs.org
The aggregation degree of isobutyrate lithium ester enolates in THF and benzene (B151609) has been determined by vapor phase osmometry (VPO) to range from 2 to 7. cmu.edu At room temperature, the tetramer (MIB-Li)₄ is found to prevail, while at low temperatures (e.g., -78 °C), both the tetramer and the dimer (MIB-Li)₂ coexist. acs.org
Table 1: Relative Stability of this compound Lithium Enolate Aggregates (Computational)
| Aggregate Type | Structure | Relative Stability (Computational) |
| Monomer | Nonplanar | More stable than planar monomer capes.gov.bracs.org |
| Dimer | Planar/Nonplanar | Nearly same energy for both forms capes.gov.bracs.org |
| Tetramer | Cubic | Considerably more stable than flat form capes.gov.bracs.org |
| Tetramer | Flat | Less stable than cubic form capes.gov.bracs.org |
Enolates derived from this compound are valuable nucleophiles in organic synthesis, particularly for carbon-carbon bond formation via alkylation reactions. masterorganicchemistry.compressbooks.pububc.cacore.ac.ukclockss.orglibretexts.org These reactions typically involve the deprotonation of this compound with a strong base, such as lithium diisopropylamide (LDA), to generate the enolate. core.ac.ukoup.com
A notable application is the alkylation of the this compound enolate with allylic halides. For instance, alkylation with 1-halo-3-phenyl-2-propene (cinnamyl halides) in THF at 20 °C readily yields methyl 2,2-dimethyl-4-phenyl-4-pentenoate. core.ac.uk Interestingly, alkylation with isomeric 1-chloro-1-phenyl-2-propene under analogous conditions yields the same product, methyl 2,2-dimethyl-4-phenyl-4-pentenoate, instead of the expected isomer. core.ac.uk This indicates a potential rearrangement or specific reaction pathway during the alkylation process. core.ac.uk
The utility of this compound enolates extends to stereoselective reactions, such as aldol (B89426) reactions, where the lithium enolate derived from this compound can react with chiral aldehydes to afford aldol products with good stereoselectivity. oup.com
Table 2: Alkylation Reaction of this compound Enolate
| Alkylating Agent | Conditions | Product | Yield (%) | Reference |
| 1-halo-3-phenyl-2-propene (e.g., cinnamyl chloride) | LDA, THF, -78 °C to 20 °C | Methyl 2,2-dimethyl-4-phenyl-4-pentenoate | 64.4 (for cinnamyl chloride) core.ac.uk | core.ac.uk |
| 1-chloro-1-phenyl-2-propene | LDA, THF, -78 °C to 20 °C | Methyl 2,2-dimethyl-4-phenyl-4-pentenoate | Not specified, but same as above core.ac.uk | core.ac.uk |
| Cinnamyl bromide | LDA, THF, -78 °C to 20 °C | Methyl 2,2-dimethyl-4-phenyl-4-pentenoate | 80.6 core.ac.uk | core.ac.uk |
Stereochemical Control and Regioselectivity in Enolate-Mediated Transformations
The formation and subsequent reactions of enolates derived from this compound are critical in synthetic organic chemistry, with their stereochemical and regiochemical outcomes being highly dependent on reaction conditions and the nature of the reagents. The geometry of the enolate typically dictates the stereochemical outcome of subsequent reactions ereztech.com.
Stereochemical Control
Investigations into the stereochemical control of this compound enolates have revealed varying degrees of selectivity depending on the specific transformation. For instance, reactions involving the trimethylsilyl (B98337) enolate of this compound with benzaldehyde (B42025) have been reported to exhibit no useful stereospecificity chemicalbook.com. In contrast, diastereoselective aldol reactions utilizing the lithium enolate derived from this compound have demonstrated notable stereocontrol. One such study reported an anti/syn ratio of 80/20 for the aldol product, indicating a preference for the anti-diastereomer under specific conditions fishersci.ca. This highlights that while some transformations may lack significant stereochemical induction, others can be tuned to achieve a desired diastereomeric ratio.
Table 1: Stereoselectivity in Enolate-Mediated Aldol Reactions of this compound
| Enolate Type | Electrophile | Solvent | Temperature | Diastereomeric Ratio (Anti:Syn) | Reference |
| Lithium Enolate | Aldehyde (unspecified chiral aldehyde) | Not specified | Not specified | 80:20 | fishersci.ca |
| Trimethylsilyl Enolate | Benzaldehyde | Not specified | Not specified | No useful stereospecificity | chemicalbook.com |
Regioselectivity
Regioselectivity in the deprotonation of this compound and subsequent enolate reactions is a key aspect of controlling product formation. The deprotonation of this compound by strong bases such as lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) generates a lithium enolate intermediate with high regioselectivity fishersci.nofishersci.se. This kinetically controlled deprotonation preferentially forms the less substituted enolate.
The regiochemical outcome of reactions involving this compound enolates is further exemplified in additions to α,β-unsaturated carbonyl compounds. When the lithium enolate of this compound reacts with cyclohex-2-en-1-one, the addition can occur at either the C1 (carbonyl carbon) or the C3 (alkene terminus) carbon atom. Under kinetic control, specifically when the reaction mixture is quenched carefully at -78 °C without warming, the major product isolated is the 1,2-addition product fishersci.no. This demonstrates a preference for nucleophilic attack at the carbonyl carbon under these conditions.
Furthermore, this compound enolates have been successfully employed in palladium-catalyzed α-arylations. For instance, palladium-catalyzed α-arylations of chloroarenes with the sodium enolates of this compound proceed in high yields, showcasing the utility of these enolates in carbon-carbon bond-forming reactions with specific regiochemical outcomes at the alpha-carbon fishersci.at.
Table 2: Regioselectivity in Enolate-Mediated Transformations of this compound
| Reactant (Enolate Precursor) | Base | Solvent | Temperature | Electrophile | Major Regioisomer | Yield/Selectivity | Reference |
| This compound | Lithium Diisopropylamide (LDA) | THF | -78 °C | Cyclohex-2-en-1-one | 1,2-addition product | Major product | fishersci.no |
| This compound | Sodium enolate (generated in situ) | Not specified | Not specified | Chloroarenes | α-arylated product | High yields | fishersci.at |
Computational Chemistry and Molecular Modeling of Methyl Isobutyrate
Quantitative Structure-Activity Relationship (QSAR) Modeling for Methyl Isobutyrate Derivatives
In Silico Molecular Design and Validation of Novel Isobutyrate Analogs
The in silico design of novel isobutyrate analogs is a focal point of computational chemistry, aiming to create new molecules with tailored properties for a range of applications, from pharmaceuticals to industrial solvents. This process typically involves the strategic modification of the this compound scaffold and subsequent evaluation of these modifications using computational methods to predict their physicochemical and biological properties.
A key strategy in the design of novel analogs is the application of Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific chemical property. For isobutyrate analogs, QSAR studies can predict properties such as receptor binding affinity, metabolic stability, or toxicity based on calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By analyzing the QSAR models, chemists can identify which structural features are most influential and prioritize the synthesis of the most promising candidates.
Molecular docking is another critical tool in the rational design of isobutyrate analogs, particularly for biological applications. This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For instance, if designing an isobutyrate analog to act as an enzyme inhibitor, docking simulations can provide insights into the binding mode and affinity of the designed molecule within the enzyme's active site. This allows for the optimization of interactions, such as hydrogen bonds or hydrophobic contacts, to enhance the potency of the analog.
Validation of these in silico designs is a crucial step before proceeding to costly and time-consuming synthesis and experimental testing. This validation is often performed computationally through more rigorous methods like molecular dynamics simulations, which can assess the stability of the ligand-receptor complex over time. Furthermore, the designed analogs can be screened virtually against databases of known toxicophores or compounds with undesirable properties to flag potential liabilities early in the design process.
The following table provides a hypothetical example of how computational tools can be used to design and evaluate novel isobutyrate analogs with potentially improved properties.
| Analog | Modification | Predicted Property (QSAR) | Docking Score (kcal/mol) | Predicted ADME/Tox Profile |
|---|---|---|---|---|
| Analog 1 | Replacement of methyl group with a cyclopropyl group | Increased metabolic stability | -7.5 | Low predicted toxicity |
| Analog 2 | Addition of a hydroxyl group to the isobutyl moiety | Enhanced water solubility | -6.8 | Potential for improved bioavailability |
| Analog 3 | Substitution of the ester oxygen with sulfur (thioester) | Altered reactivity and binding profile | -8.2 | Requires further toxicity assessment |
Molecular Dynamics Simulations and Conformational Analysis of this compound Systems
Molecular dynamics (MD) simulations provide a powerful lens through which to observe the dynamic behavior of this compound at an atomic level. These simulations model the movement of atoms and molecules over time, governed by the principles of classical mechanics. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape of this compound and how it is influenced by its environment, such as in different solvents or at various temperatures.
The solvent environment plays a crucial role in the conformational preferences of this compound. MD simulations can explicitly model the interactions between the solute (this compound) and the solvent molecules. In a polar solvent like water, conformations that expose the polar ester group to the solvent may be favored. Conversely, in a nonpolar solvent, more compact conformations might be more prevalent. These simulations can quantify the extent of solvent effects on the conformational equilibrium.
Detailed analysis of the MD trajectories can provide a wealth of information. Radial distribution functions can reveal the structuring of solvent molecules around the this compound. The dynamics of conformational transitions can be studied by monitoring the time evolution of dihedral angles. Furthermore, thermodynamic properties, such as the free energy difference between conformers, can be calculated from the simulation data, providing a quantitative measure of their relative stabilities.
The table below summarizes key parameters and potential findings from a hypothetical molecular dynamics simulation of this compound in different solvents.
| Parameter | Value/Finding in Water | Value/Finding in Hexane |
|---|---|---|
| Simulation Time | 100 ns | 100 ns |
| Temperature | 298 K | 298 K |
| Major Conformer (C-O-C=O dihedral) | syn | syn |
| Minor Conformer (C-O-C=O dihedral) | anti | anti |
| Calculated Free Energy Difference (ΔGsyn-anti) | ~2.5 kcal/mol | ~2.8 kcal/mol |
| Solvent Shell Structure | Strong hydration shell around the ester group | Weak, non-specific interactions with hexane molecules |
Analytical Chemistry Approaches for Methyl Isobutyrate Characterization and Detection
Advanced Spectroscopic Techniques for Structural and Electronic Elucidation
Spectroscopy is fundamental to understanding the molecular structure and electronic environment of methyl isobutyrate. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy provide complementary information for a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the carbon framework of this compound. In ¹³C NMR, each chemically non-equivalent carbon atom in the molecule produces a distinct signal, with its chemical shift (δ) providing information about its electronic environment. wikipedia.org The chemical shift is influenced by factors such as hybridization and the electronegativity of nearby atoms. libretexts.org For this compound, four distinct signals are expected, corresponding to the carbonyl carbon, the methoxy (B1213986) carbon, the tertiary carbon of the isobutyryl group, and the two equivalent methyl carbons of the isobutyryl group.
Ab initio HF-SCF calculations have been employed to study the structure and aggregation of the lithium ester enolate of this compound (MIB-Li). acs.org These studies show that aggregation into dimers and tetramers significantly influences the calculated ¹³C NMR chemical shifts. acs.org The research found that an enolate-like nonplanar structure of the MIB-Li monomer is more stable than a planar structure. acs.org Theoretical calculations of the ¹³C NMR shifts for different aggregates, such as dimers and cubic tetramers, provide insights into the solution-state structure of these reactive intermediates. acs.org The use of methyl-specific isotope labeling, where ¹³C is selectively incorporated into methyl groups, can further enhance NMR sensitivity, which is particularly useful for studying interactions in larger systems or complex mixtures. nih.govmdpi.com
| Carbon Atom | Typical Chemical Shift (δ) in ppm |
|---|---|
| Carbonyl (C=O) | 177.55 nih.gov |
| Methoxy (-OCH₃) | 51.52 nih.gov |
| Methine (-CH) | 34.02 nih.gov |
| Methyl (-CH₃) x 2 | 19.05 nih.gov |
Mass spectrometry provides critical information about a molecule's mass and fragmentation pattern, aiding in its identification and structural analysis. When this compound is subjected to radiofrequency-induced plasmas, its behavior can be studied using mass spectrometry to detect both neutral and positively charged species. rsc.orgrsc.org In these high-energy environments, the molecule fragments in predictable ways, and the resulting mass spectrum serves as a molecular fingerprint. rsc.org
Under electron impact (EI) conditions, the mass spectrum of this compound features a base peak at an m/z of 43, corresponding to the isopropyl cation [(CH₃)₂CH]⁺. The molecular ion [M]⁺ is observed with relative abundance at m/z = 102. rsc.org When analyzing the positive-ion plasma, the spectrum changes significantly, showing new clusters of signals and, notably, a peak at m/z = 205. This peak is attributed to a protonated dimeric form of this compound, designated as (2M + H)⁺, indicating that gas-phase polymerization processes occur within the plasma. rsc.org Monitoring the relative abundances of these species as a function of plasma power and monomer flow rate allows for the distinction of different polymerization regimes. rsc.orgrsc.org
| m/z (Mass-to-Charge Ratio) | Assigned Fragment/Ion (Electron Impact Mode) |
|---|---|
| 102 | [C₅H₁₀O₂]⁺ (Molecular Ion) rsc.org |
| 71 | [(CH₃)₂CHCO]⁺ nih.gov |
| 59 | [COOCH₃]⁺ nih.gov |
| 43 | [(CH₃)₂CH]⁺ (Base Peak) nih.govrsc.org |
| 41 | [C₃H₅]⁺ nih.gov |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra are unique to the molecule's structure and functional groups, acting as a "molecular fingerprint." The gas-phase IR spectrum of this compound shows characteristic absorption bands corresponding to the stretching and bending vibrations of its bonds. nist.gov
Key features in the IR spectrum include a strong absorption band for the carbonyl (C=O) stretch, which is typical for esters. Other significant bands correspond to C-H stretching in the methyl and methine groups, and C-O stretching vibrations. Raman spectroscopy provides complementary information, particularly for non-polar bonds. nih.gov
| Vibrational Mode | Typical Infrared Absorption Range (cm⁻¹) |
|---|---|
| C-H Stretch (sp³) | 2850 - 3000 |
| C=O Stretch (Ester) | 1735 - 1750 |
| C-O Stretch | 1000 - 1300 |
Chromatographic Separations and Detection Methodologies
Chromatography is indispensable for separating this compound from mixtures and for assessing its purity. Both gas and liquid chromatography are employed, often coupled with mass spectrometry for definitive identification.
Gas chromatography (GC) is the standard method for analyzing volatile compounds like this compound and is widely used to assess purity. thegoodscentscompany.com In GC, the compound is vaporized and travels through a column, separating from other components based on factors like boiling point and polarity. The retention time—the time it takes for the compound to exit the column—is a key identifier. scribd.com
The choice of GC column is critical for achieving good separation. Non-polar columns are often used, where elution order is primarily determined by boiling point. nist.gov For more complex mixtures, polar columns can provide alternative selectivity. nist.gov Data from the National Institute of Standards and Technology (NIST) provides Kovats retention indices for this compound on various stationary phases, which helps in standardizing identification across different systems. nist.gov For example, in a study analyzing binary systems, this compound had a retention time of approximately 13 minutes on a GC with a thermal conductivity detector (TCD), distinguishing it from other components like methanol (B129727) and methyl methacrylate (B99206). scribd.com
| GC Column Type | Temperature Condition | Kovats Retention Index |
|---|---|---|
| Non-polar | Isothermal (70°C) | 679 nist.gov |
| Non-polar | Isothermal (120°C) | 676 nist.govnist.gov |
| Polar | Temperature Ramp | 913 - 927 nist.gov |
While GC-MS is suitable for volatile and thermally stable compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative for analyzing compounds in complex liquid matrices, such as biological or environmental samples. rsc.org The development of a robust LC-MS method requires careful optimization of both the chromatographic separation (LC) and the mass spectrometric detection (MS). rsc.org
For a related compound, β-hydroxy-β-methyl butyrate (B1204436) (HMB), a sensitive and specific LC-MS/MS method was developed for its quantification in rat plasma. nih.gov This method utilized a C8 reversed-phase column with a mobile phase of acetonitrile (B52724) and water containing formic acid, followed by detection using an API-4000 mass spectrometer in multiple reaction-monitoring (MRM) mode. nih.gov Similarly, hydrophilic interaction liquid chromatography (HILIC) coupled with MS has proven effective for analyzing various methylated metabolites, offering enhanced ionization response for polar compounds. nih.gov The development of an LC-MS method for this compound would involve selecting an appropriate column (e.g., C18 or HILIC), optimizing the mobile phase to achieve good peak shape and retention, and fine-tuning MS parameters (e.g., electrospray ionization settings) for sensitive and selective detection. nih.govsielc.com
Environmental and Biological Research Perspectives on Methyl Isobutyrate
Environmental Fate and Transport Studies of Methyl Isobutyrate
The environmental behavior of a chemical compound is dictated by its physical and chemical properties, which influence its distribution, persistence, and degradation in various environmental compartments.
Information from safety and technical data sheets suggests that this compound is not expected to persist in the environment. fishersci.com Its water solubility facilitates its mobility, but also its availability for microbial degradation. fishersci.com While specific biodegradation pathways for this compound are not extensively detailed, studies on structurally related compounds offer insights. For instance, the degradation of fuel oxygenates like Methyl tert-Butyl Ether (MTBE) has been shown to proceed through intermediates such as tert-butyl formate (TBF), tert-butyl alcohol (TBA), and 2-hydroxy isobutyrate (HIBA). nih.gov Microorganisms, including strains like Mycobacterium austroafricanum, are capable of metabolizing these compounds, suggesting that similar pathways involving esterases and monooxygenases could be responsible for the breakdown of this compound in soil and water. nih.gov
Once volatilized into the atmosphere, the primary degradation pathway for organic compounds like this compound is through photochemical reactions. The most significant of these involves reactions with hydroxyl (OH) radicals, which are naturally present in the troposphere. Research on the closely related compound, methyl butyrate (B1204436), has been used to model these atmospheric processes. semanticscholar.orgresearchgate.net
The kinetics of the photo-oxidative reactions of methyl butyrate with OH radicals and chlorine (Cl) atoms have been studied to determine its atmospheric lifetime. semanticscholar.orgresearchgate.net Such studies allow for the calculation of rate coefficients, which are essential for predicting the persistence of the compound in the air. For related compounds like MTBE, the atmospheric half-life can be as short as three days, indicating a relatively rapid removal from the atmosphere. usgs.govusgs.gov It is anticipated that this compound undergoes a similar rapid degradation process, primarily driven by reactions with OH radicals.
Bioaccumulation refers to the accumulation of a substance in an organism at a rate faster than that at which the substance is lost. The potential for a chemical to bioaccumulate is a critical factor in its environmental risk assessment. For this compound, specific data on its bioaccumulative potential are limited, with multiple sources indicating that no information is available. fishersci.com
However, an estimation of bioaccumulation potential can be made by examining its parent compound, isobutyric acid. The Bioconcentration Factor (BCF) for isobutyric acid has been estimated to be 3, which suggests that the potential for bioconcentration in aquatic organisms is low. nih.gov Given the structural similarity and physical properties, it is inferred that this compound also possesses a low potential for bioaccumulation in both aquatic and terrestrial ecosystems.
Metabolomic Profiling and Biomarker Potential of this compound
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has identified this compound in various biological contexts. This has led to investigations into its role as a natural product and its potential as a biomarker.
This compound is recognized for its characteristic fruity and floral aroma and has been identified as a volatile component in numerous natural products. hmdb.caguidechem.comsigmaaldrich.comthegoodscentscompany.com It contributes to the flavor and scent profiles of various fruits. It has been detected, though not always quantified, in foods such as pineapples, potatoes, and various herbs and spices. hmdb.cafoodb.ca The presence of this compound in these foods suggests it could serve as a potential biomarker for their consumption. hmdb.cafoodb.ca
Occurrence of this compound in Natural Products
| Organism | Common Name | Reference |
|---|---|---|
| Vitis vinifera | Grape | nih.gov |
| Carica papaya | Papaya | nih.gov |
| Vaccinium angustifolium | Lowbush Blueberry | nih.govfoodb.ca |
| Rubus | Blackberry | foodb.ca |
| Solanum tuberosum | Potato | foodb.ca |
Beyond its role as a flavor compound in plants, this compound has been identified as a metabolite in microorganisms. Notably, it is listed in the Yeast Metabolome Database as a metabolite found in or produced by Saccharomyces cerevisiae. nih.govthegoodscentscompany.com In this yeast, the production of fusel alcohols and their corresponding esters, like this compound, is linked to amino acid metabolism. Specifically, 3-methyl-1-butanol, a fusel alcohol derived from the leucine biosynthetic pathway, can be a precursor to related esters. nih.gov The presence of this compound as a metabolite in S. cerevisiae underscores its connection to fundamental biochemical pathways within the organism.
Correlations with Dietary Intake and Potential as a Nutritional Biomarker
This compound is a naturally occurring ester found in a variety of plant-based foods. foodb.cahmdb.ca Its presence in the human diet is directly linked to the consumption of fruits, vegetables, and spices where it has been identified as a volatile organic compound. foodb.cahmdb.ca Research has detected this compound in several common foods, although it has not always been quantified. foodb.cahmdb.ca The detection of this compound in foods such as lowbush blueberries, blackberries, pineapples, and potatoes suggests that it could serve as a potential biomarker for the consumption of these specific dietary items. foodb.cahmdb.canih.gov
A nutritional biomarker is a measurable indicator of dietary exposure or nutritional status. The presence of this compound or its metabolites in biological samples like feces could objectively reflect the intake of certain foods, overcoming the limitations of self-reported dietary assessments. hmdb.canih.gov While the field of food intake biomarkers is expanding, many potential markers, including this compound, require further validation to be used reliably in nutritional research. nih.gov
Below is a table summarizing the food sources in which this compound has been detected.
| Food Category | Specific Food Item | Reference |
|---|---|---|
| Fruits | Lowbush Blueberries (Vaccinium angustifolium) | foodb.canih.gov |
| Fruits | Blackberries (Rubus) | foodb.ca |
| Fruits | Pineapples | hmdb.ca |
| Fruits | Pomes (e.g., Apples, Pears) | hmdb.ca |
| Vegetables | Potatoes (Solanum tuberosum) | foodb.cahmdb.ca |
| Herbs and Spices | General Herbs and Spices | foodb.cahmdb.ca |
Interactions with Biological Macromolecules and Systems
This compound is recognized for its properties as a solvent. wikipedia.orgguidechem.com In industrial applications, it is used in paints, coatings, and fragrances due to its ability to dissolve a wide range of substances. guidechem.com This characteristic suggests its potential utility in the pharmaceutical field as a solvent or carrier for active pharmaceutical ingredients (APIs). A suitable solvent is crucial in pharmaceutical formulations for dissolving an API to create a solution for oral, injectable, or topical delivery.
While not widely documented in commercial drug formulations, the solvent properties of this compound have been utilized in specific research contexts. For instance, it has been used as a diluent in forced Rayleigh scattering studies to measure the diffusion coefficients for a ternary system involving camphorquinone (B77051) in poly(methyl methacrylate). sigmaaldrich.com This application, although not a direct pharmaceutical formulation, demonstrates its capability to act as a solvent in a complex chemical system, a role that is analogous to its potential function as a carrier for drug molecules. Its miscibility with alcohol and slight solubility in water are key physical properties relevant to its consideration in formulation science. sigmaaldrich.com
When ingested, xenobiotics (foreign compounds) like this compound are subject to metabolic processes. The ester linkage in this compound is susceptible to hydrolysis by a class of enzymes known as carboxylesterases (CEs). nih.govnih.gov These enzymes are ubiquitous in the body, with the highest concentrations found in the liver, a primary site for drug and xenobiotic metabolism. nih.gov
Carboxylesterases catalyze the hydrolysis of ester bonds, breaking them into their constituent alcohol and carboxylic acid. nih.govamericanpharmaceuticalreview.com The mechanism involves a catalytic triad of amino acids (typically serine, histidine, and glutamic acid) in the enzyme's active site. nih.gov For this compound, this enzymatic reaction would cleave the ester bond to yield isobutyric acid and methanol (B129727). This metabolic process is generally considered a detoxification pathway, as it converts the parent ester into metabolites that can be more readily eliminated from the body. nih.govamericanpharmaceuticalreview.com Although specific studies detailing the hydrolysis kinetics of this compound in human biological matrices are not extensively available, the well-established function of carboxylesterases provides a clear theoretical framework for its metabolic fate.
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govnih.gov These studies guide the design of new, more potent, and selective drugs by identifying which parts of a molecule, known as pharmacophores, are essential for its effects.
For example, research on resveratrol butyrate esters demonstrated that the number and position of butyrate groups on the parent molecule significantly altered its antioxidant activity in cell models. mdpi.com Similarly, studies on isoarecaidine esters have investigated how modifications to the ester portion of the molecule affect its pharmacological properties. nih.gov In the development of derivatives of the bioactive compound YC-1, the introduction of an ester group in place of an alcohol was found to result in weaker antiplatelet activity, illustrating how such a modification can modulate biological effect. nih.gov These examples, while not all specific to isobutyrate, highlight the principle that the presence and configuration of an ester group like isobutyrate within a larger bioactive molecule are critical determinants of its function and potency.
Emerging Applications and Future Research Directions of Methyl Isobutyrate
Methyl Isobutyrate as a "Green Solvent" in Sustainable Chemical Processes
The chemical industry is increasingly seeking environmentally benign solvents to replace hazardous traditional solvents. This compound has been identified as a candidate in this shift towards sustainability due to its favorable properties.
This compound is recognized as a potential green solvent and also serves as a key building block for the synthesis of other advanced green solvents. For instance, it is a reactant in the Michael addition reaction with dimethylacrylamide (DMAA) to produce methyl-5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate (MDDOP), an analog of the green solvent PolarClean. prepchem.comwikipedia.org This synthesis is notable for being a solvent-free process, which contributes to its sustainability profile. sigmaaldrich.com
Sustainability assessments often use green metrics to evaluate the environmental impact of a chemical process. Key metrics include Atom Economy (AE) and the Complete Environmental Factor (cEF). While AE calculates the theoretical efficiency of a reaction in converting reactants to the desired product, the cEF provides a more comprehensive view by accounting for all waste generated, including solvent losses and byproducts. prepchem.comwikipedia.org A lower cEF value signifies a more environmentally friendly process with less waste and potentially lower manufacturing costs associated with hazardous material disposal. prepchem.com
| Green Metric | Description | Significance in Sustainability Assessment |
|---|---|---|
| Atom Economy (AE) | Measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. | A higher AE indicates less waste is generated from the reactants themselves. |
| Complete Environmental Factor (cEF) | Considers all auxiliary components and chemical yields to provide a comprehensive measure of the actual waste produced. | A lower cEF indicates a more sustainable process with a lower negative environmental impact. prepchem.comwikipedia.org |
Traditional polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are widely used in the chemical industry but are facing increasing legislative restrictions due to their toxicity. thegoodscentscompany.commdpi.com This has created an urgent need for safer, more sustainable alternatives. While this compound itself is not a direct replacement for highly polar solvents in all applications, its derivatives and related compounds are showing significant promise. sigmaaldrich.com
The development of solvents like MDDOP from this compound showcases a strategy to create greener alternatives with comparable or superior performance in applications like nucleophilic aromatic substitution (SNAr) reactions. sigmaaldrich.com Research is focused on designing new solvent systems that retain the desirable solubility properties of traditional polar aprotic solvents while minimizing environmental, health, and safety risks. Bio-derived solvents like Cyrene, γ-valerolactone, and 2-methyltetrahydrofuran are also being heavily investigated as replacements for conventional solvents like DMF, NMP, and tetrahydrofuran (B95107) (THF). thegoodscentscompany.comresearchgate.net
Advanced Materials Science and Polymer Research Involving this compound
In the field of materials science, this compound is utilized in specific contexts within polymer research, primarily as a medium for reactions and analysis.
This compound has been used as a diluent in forced Rayleigh scattering studies to measure diffusion coefficients in ternary systems involving poly(methyl methacrylate) (PMMA). sigmaaldrich.com This application is crucial for understanding the behavior of molecules within a polymer matrix, which is vital for developing new polymer blends and materials.
While not a common monomer itself, its structural analogs are central to polymer chemistry. For example, research into the alternating free-radical isomerization polymerization of methyl α-isobutylacrylate, a more complex ester, provides insights into controlling polymer architecture. researchgate.net Polymer modification is a key strategy for enhancing the properties of existing polymers, such as improving thermal stability, impact strength, or flexibility. kuraray.com This often involves chemical reactions where the choice of solvent can be critical. The use of this compound in specific analytical contexts suggests its potential as a non-reactive medium for certain polymer modification and characterization processes. sigmaaldrich.com
Direct research on the physico-chemical characterization of plasma-polymerized this compound films is not extensively documented. However, the techniques used to analyze films made from structurally similar monomers, such as methyl methacrylate (B99206) and methyl acrylate, provide a clear framework for how such characterization would be conducted. mdpi.comnih.gov
Plasma polymerization is a versatile technique for creating thin, highly cross-linked, and pinhole-free polymer films on various substrates. mdpi.comnih.gov The characterization of these films is essential to understand their structure and properties. Key analytical methods would include:
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR): To identify the chemical functional groups present in the polymer film and confirm structural changes resulting from the plasma polymerization process. nih.gov
X-ray Diffraction (XRD): To determine the amorphous or crystalline nature of the deposited film. nih.gov
Field Emission Scanning Electron Microscopy (FESEM): To visualize the surface morphology and topography of the film. nih.gov
Spectroscopic Ellipsometry or UV-Vis Spectroscopy: To measure the film's thickness and determine its optical properties, such as refractive index and absorption coefficient. nih.gov
These techniques are fundamental for establishing the relationship between plasma process parameters and the final properties of the resulting polymer films, which is critical for their application in electronics, optics, and biomedical devices. mdpi.comnih.gov
Innovative Industrial Production Processes and Process Optimization
Research into the production of this compound and related esters is focused on improving efficiency, yield, and sustainability, moving away from traditional esterification methods toward more innovative catalytic processes.
One patented method for synthesizing this compound involves the palladium-catalyzed reaction of propylene (B89431) with carbon monoxide and methanol (B129727) in a p-dioxane solvent. prepchem.com This process is conducted under high pressure and temperature, achieving a high selectivity for this compound over its n-butyrate isomer. prepchem.com Another innovative route involves the esterification of an isobutyryl fluoride (B91410) intermediate with methanol, which regenerates anhydrous hydrogen fluoride. google.com
Process optimization is a critical aspect of industrial chemical production, aiming to reduce energy consumption, minimize waste, and lower costs. For esters similar to this compound, such as methyl methacrylate, process simulation software like Aspen Plus is used to design and optimize production routes. mdpi.comresearchgate.net Key optimization strategies that could be applied to this compound production include:
Advanced Separation Techniques: Employing methods like double-effect distillation to reduce the energy required for product purification. mdpi.com
Heat Integration: Designing heat-exchanger networks to recover and reuse process heat, thereby lowering energy consumption. mdpi.com
These strategies are central to developing more economical and environmentally friendly industrial processes for producing valuable chemical compounds like this compound.
| Production Method | Key Reactants | Catalyst/Solvent System | Significance |
|---|---|---|---|
| Catalytic Carbonylation | Propylene, Carbon Monoxide, Methanol | Palladium chloride / p-dioxane | High selectivity for the branched isobutyrate ester over the linear isomer. prepchem.com |
| Esterification of Acylium Anion | Isobutyryl fluoride, Methanol | Regenerates anhydrous acid | An alternative route using a reactive intermediate. google.com |
| Transesterification | Vegetable Oils, Methanol | NaOH or other base catalysts | A common method for producing various methyl esters, often optimized for parameters like temperature and reactant ratios. mdpi.com |
Development of Continuous Reaction Systems for High-Efficiency Production
The shift from traditional batch processing to continuous manufacturing represents a significant leap forward for chemical synthesis, offering enhanced control, improved yields, and greater safety. thegoodscentscompany.com For this compound production, continuous reaction systems, particularly those employing enzymatic catalysts in packed-bed reactors, are an area of active development.
Continuous flow chemistry utilizes systems where reactants are continuously pumped into a reactor, and the product is continuously removed. sigmaaldrich.com This methodology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher product quality and more consistent yields. thegoodscentscompany.com
A promising approach for this compound synthesis is the use of immobilized enzymes in continuous flow reactors. wikipedia.org Lipases, such as the commercially available Novozyme 435 (lipase B from Candida antarctica), have demonstrated high efficacy in catalyzing esterification reactions under continuous flow conditions. wikipedia.orgguidechem.com In these systems, the enzyme is immobilized on a solid support and packed into a column (a packed-bed reactor). A solution containing the substrates, isobutyric acid and methanol, is then passed through the column.
Research on analogous ester syntheses using this method has shown remarkable efficiency. For instance, studies on the synthesis of various alkyl esters in miniaturized, packed-bed continuous flow reactors have reported near-quantitative conversions (approaching 100%) with short residence times. guidechem.comprepchem.com The high surface-to-volume ratio in these reactors facilitates efficient mixing and heat exchange, further enhancing the reaction rate. google.com Moreover, the ability to reuse the immobilized enzyme for extended periods (e.g., over 7.5 hours with steady 97% conversion in one study) makes the process more cost-effective and sustainable. wikipedia.org
| Reactor Type | Catalyst | Key Advantages | Representative Findings (Analogous Ester Syntheses) |
| Packed-Bed Reactor | Immobilized Lipase (e.g., Novozyme 435) | High conversion, short residence time, catalyst reusability, enhanced process control. wikipedia.orggoogle.com | >99% ester conversion achieved for various alkyl esters. guidechem.comprepchem.com |
| Continuous Stirred-Tank Reactor (CSTR) | Homogeneous or Heterogeneous Catalysts | Suitable for slower reactions and can handle solids; provides uniform operating conditions. | Can be used in cascades for prolonged residence times. |
| Microreactor | Immobilized Enzyme or Chemical Catalyst | Excellent heat and mass transfer, high surface-to-volume ratio, increased safety. google.com | Enables rapid synthesis and screening of reaction conditions. guidechem.com |
This table presents data on continuous reaction systems relevant to ester synthesis.
The development of such continuous systems for this compound production promises not only higher efficiency but also a greener manufacturing footprint by reducing solvent usage and energy consumption compared to conventional batch methods. sigmaaldrich.com
Strategies for Process Intensification and Industrial Scale-Up
Process intensification (PI) aims to develop more compact, efficient, and sustainable manufacturing processes by integrating multiple operations into a single unit and using novel reactor designs. google.comnih.gov For the industrial-scale production of this compound, several PI strategies are being explored to overcome the limitations of conventional esterification, which is often a reversible reaction limited by chemical equilibrium. wikipedia.org
Reactive Distillation (RD): This is a prime example of process intensification where the chemical reactor and the distillation column are combined into a single apparatus. google.com In the context of this compound synthesis, isobutyric acid and methanol would be fed into the reactive distillation column containing a suitable catalyst (e.g., an acidic ion-exchange resin). As the reaction proceeds to form this compound, the water byproduct is continuously removed by distillation. This constant removal of a product shifts the reaction equilibrium towards the formation of more this compound, driving the reaction to a higher conversion than would be achievable in a conventional reactor. scbt.com This technique has been successfully applied to the production of other esters like methyl tert-butyl ether (MTBE) and fatty acid methyl esters (biodiesel). thegoodscentscompany.comnist.gov
Pervaporation Membrane Reactors: Another key PI strategy involves coupling the esterification reaction with a pervaporation membrane. mdpi.comgoogle.com Pervaporation is a separation technique where a selective membrane removes a specific component from a liquid mixture. For this compound synthesis, a hydrophilic membrane can be used to selectively remove the water byproduct from the reaction mixture. This shifts the equilibrium forward, similar to reactive distillation, thereby increasing the conversion of isobutyric acid. google.com This method offers the advantage of operating under milder conditions than distillation, which is beneficial for thermally sensitive compounds. mdpi.com
Industrial Scale-Up Challenges: Transitioning these intensified processes from the laboratory to an industrial scale presents several challenges. google.com
Catalyst Stability: The long-term stability and activity of the catalyst (whether an enzyme or a chemical resin) under continuous operation at a large scale is critical. Deactivation can occur due to poisoning by impurities in the feedstock, thermal degradation, or physical stress. google.com
Process Control and Integration: Maintaining stable operation and integrating intensified units like reactive distillation columns into the broader plant infrastructure requires sophisticated dynamic control systems. google.com
Successfully addressing these challenges is key to realizing the economic and environmental benefits of intensified this compound production on an industrial scale.
Interdisciplinary Research Frontiers
The study of this compound extends beyond industrial chemistry, finding relevance in fields like food science, pharmaceuticals, and agrochemicals, where its unique chemical properties are leveraged for specialized applications.
Advanced Studies in Food Science and Flavor Chemistry
This compound is a naturally occurring ester that contributes a characteristic fruity, sweet, and apple-like aroma to a variety of foods. It has been identified as a volatile organic compound (VOC) in fruits such as bananas, pineapples, and berries. nih.gov Advanced research in flavor chemistry seeks to understand the precise mechanisms of its formation during fruit ripening and its subsequent degradation, which impacts the shelf-life and sensory quality of food products.
Mechanistic Understanding of Formation: The biosynthesis of esters like this compound in fruits is a complex enzymatic process. It is generally understood that these esters are formed during the ripening process from precursors derived from fatty acid and amino acid metabolism. Specifically, isobutyric acid, the precursor to this compound, can be formed from the degradation of branched-chain amino acids like valine. During ripening, the enzyme alcohol acyltransferase (AAT) catalyzes the final step of ester formation, transferring an acyl group from an acyl-CoA molecule (like isobutyryl-CoA) to an alcohol (methanol). The expression of genes encoding for AAT is often regulated by ripening-associated hormones like ethylene (B1197577).
Mechanistic Understanding of Degradation: The degradation of this compound in food systems is a primary factor in the loss of fresh, fruity aroma over time. The principal degradation pathway is ester hydrolysis, which is the reverse of its formation reaction. This reaction can be catalyzed by endogenous enzymes (esterases) present in the fruit tissue or can occur chemically, accelerated by the presence of water and acidic or basic conditions. The hydrolysis of this compound breaks it down into its constituent parts: isobutyric acid and methanol. The loss of the volatile ester and the potential formation of off-flavor compounds from its precursors can significantly alter the flavor profile of the food product. Understanding these degradation kinetics is crucial for developing better food processing and storage techniques to preserve flavor stability.
Development as an Intermediate in Pharmaceutical and Agrochemical Synthesis
Beyond its use as a solvent and flavor agent, this compound serves as a versatile chemical intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. guidechem.com Its simple structure provides a foundational building block that can be modified through various chemical reactions.
In agrochemical applications, isobutyrate esters have been developed for use as insect repellents. google.com The synthesis of these more complex esters can be achieved through transesterification, a process where the methyl group of this compound is exchanged for a different alcohol moiety. For example, reacting this compound with an alcohol like phenylethyl alcohol in the presence of a catalyst can produce phenylethyl isobutyrate, a compound used in fragrance and potentially in repellent formulations. google.com
While specific examples in publicly disclosed pharmaceutical syntheses are less common, the isobutyrate functional group is a component of various biologically active molecules. This compound can be a precursor for producing other key chemical intermediates. For instance, it can be converted to methyl α-hydroxy-isobutyrate, which can then be dehydrated to produce methyl methacrylate, a critical monomer for polymers used in medical and dental applications. The role of this compound as a starting material allows chemists to introduce the branched isobutyl structure into larger, more complex molecules that may exhibit desired therapeutic or pesticidal properties.
Conclusion and Research Outlook
Synthesis of Key Research Advancements and Contributions to the Field of Methyl Isobutyrate Chemistry
This compound has been a subject of diverse research, contributing significantly to several chemical and applied fields. Its primary applications stem from its sensory properties, being widely utilized as a flavoring and fragrance agent in food, beverages, and cosmetics. ontosight.aicymitquimica.com Beyond its aromatic contributions, MIB serves as a crucial precursor or intermediate in the synthesis of more intricate organic compounds, including those relevant to pharmaceuticals and agrochemicals. ontosight.ai
In the realm of analytical chemistry, this compound has been identified and employed as an indicator for fecal odors, where its transformation by pentanoate and isobutyrate via methyl esterification is observed. kosfaj.org Research has demonstrated that the amount of this compound, alongside methyl pentanoate, significantly decreases after specific cooking times in certain food products, suggesting its utility in assessing off-odor reduction. kosfaj.org
Advancements in materials science have seen this compound utilized in plasma polymerization processes. Studies have explored the plasma polymerization of this compound to produce plasma polymer films (PPFs), with investigations focusing on how parameters like radiofrequency power influence the incorporation of oxygen-based functionalities and the degree of cross-linking within these films. researchgate.net This research is pivotal for tailoring the barrier properties of such films. researchgate.net
Furthermore, this compound has played a role in understanding complex reaction mechanisms. In the continuous-flow synthesis of methyl methacrylate (B99206) (MMA) from methyl propionate (B1217596) and methanol (B129727) over gallium-based bifunctional catalysts, this compound was identified as an initial product that subsequently disappears as MMA forms. acs.org This highlights its transient involvement in industrial chemical processes. In polymerization kinetics, this compound has been employed as a solvent in studies investigating the radical polymerization of methyl methacrylate. Its use has provided insights into phenomena such as chain-length-dependent termination (CLDT) and chain transfer, contributing to the fundamental understanding of radical polymerization processes. canterbury.ac.nz
Identification of Remaining Research Gaps and Unresolved Challenges
Despite the progress in understanding and utilizing this compound, several research gaps and unresolved challenges persist, indicating fertile ground for future academic inquiry. A notable challenge lies in the comprehensive understanding of its thermodynamic properties. Experimental measurements of critical data such as vapor pressure, heat capacity, and phase diagrams for this compound are still needed to fully characterize its physical behavior and optimize its handling and processing in various applications.
In the context of its role as a solvent in radical polymerization, issues related to chain transfer, particularly in dilute-solution polymerization of methyl methacrylate in this compound, have been observed to affect chain-length-dependent termination parameters. canterbury.ac.nz Further investigation is required to fully elucidate these effects and their implications for polymer properties.
While its natural occurrence and contribution to flavor profiles are known, more detailed sensory evaluation studies are needed to further validate and expand upon its role in odor reduction, for instance, in food processing. kosfaj.org This would strengthen the empirical evidence supporting its practical applications in flavor and fragrance.
From a synthetic perspective, in processes where this compound is a byproduct or an intermediate, such as the synthesis of methyl methacrylate, there remains a challenge in achieving a more selective transformation of methanol to the desired product and limiting unselective decomposition reactions. acs.org This points to a need for continued catalyst and condition optimization.
Future Prospects and Strategic Directions for Academic Inquiry into this compound
Future research into this compound is poised to build upon existing knowledge and address current gaps, opening new avenues for its application and fundamental understanding. A significant strategic direction involves further exploration of its biological activities. While some research has touched upon its potential as a solvent or carrier in pharmaceutical formulations and its effects on biological systems, a more extensive screening for specific biological properties, such as antimicrobial or anticancer activities, could unlock novel pharmaceutical uses. ontosight.ai
In materials science, the insights gained from plasma polymerization studies suggest a promising direction in tailoring the barrier properties of this compound-based plasma polymer films. Future efforts can focus on precisely controlling the ester content and cross-linking degree to engineer films with desired functionalities for specific applications. researchgate.net
Continued academic inquiry is also warranted in optimizing chemical synthesis routes involving this compound. This includes refining catalytic systems and reaction conditions to enhance selectivity and yield in processes where MIB is either a reactant or a byproduct, thereby improving industrial applicability and efficiency. acs.org Further detailed studies on the kinetics of radical polymerization, particularly concerning chain transfer effects when this compound is used as a solvent, will contribute to a more robust theoretical framework for polymer synthesis. canterbury.ac.nz
Finally, comprehensive experimental determination of this compound's thermodynamic data remains a crucial strategic direction. Such data would not only enhance fundamental chemical understanding but also provide essential parameters for process design and optimization in various industrial applications, from chemical manufacturing to food processing.
Q & A
Q. What are the optimal synthetic pathways for methyl isobutyrate, and how can purity be validated?
this compound is typically synthesized via esterification of isobutyric acid with methanol under acidic catalysis. To validate purity, researchers should employ gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) to confirm >99% purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with expected peaks at δ 1.1–1.2 ppm (CH(CH₃)₂) and δ 3.6–3.7 ppm (OCH₃) . For reproducibility, document reaction conditions (e.g., molar ratios, temperature, catalyst concentration) and include raw spectral data in supplementary materials .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for trace analysis in biological samples, offering high sensitivity (detection limits ~0.1 ng/mL) . For volatile mixtures, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS provides robust quantification . Calibration curves must be validated using matrix-matched standards to account for interference .
Q. How should safety protocols be designed for handling this compound in laboratory settings?
this compound is highly flammable (flash point: 90°C) and requires storage in explosion-proof refrigerators . Personal protective equipment (PPE) must include nitrile gloves, vapor-resistant goggles, and flame-retardant lab coats. Spill management protocols should prioritize vapor suppression (e.g., alcohol-resistant foam) and grounding equipment to prevent static ignition .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound degradation products be resolved?
Discrepancies in degradation profiles (e.g., via thermal or photolytic pathways) often arise from differences in experimental conditions. Researchers should replicate studies using controlled variables (e.g., UV intensity, temperature gradients) and cross-validate findings with hyphenated techniques like GC-IR or LC-TOF-MS . Multivariate statistical analysis (e.g., PCA) can identify outlier data points and isolate degradation pathways .
Q. What strategies mitigate batch-to-batch variability in this compound used for in vitro studies?
Implement quality control (QC) protocols using Fourier-transform infrared spectroscopy (FTIR) to verify ester functional group consistency (C=O stretch ~1740 cm⁻¹). For biological assays, pre-screen batches via cytotoxicity assays (e.g., MTT) to rule out impurity-driven artifacts . Document lot numbers and supplier-specific purity certifications in metadata .
Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?
Stability studies should use accelerated degradation models (e.g., 40°C/75% RH) with HPLC monitoring. In polar solvents (e.g., water), hydrolysis follows pseudo-first-order kinetics, with half-life <24 hours at pH 7.0. Buffering solutions to pH 4–5 (acetate buffer) extends stability by suppressing nucleophilic attack on the ester carbonyl .
Methodological Challenges & Solutions
Q. How can researchers reconcile discrepancies between computational and experimental partition coefficients (log P) for this compound?
Experimental log P values (e.g., 1.2–1.5) may deviate from in silico predictions due to solvent system biases. Validate using shake-flask methods with octanol/water partitioning under standardized conditions (OECD TG 117). Computational models should incorporate solvent-accessible surface area (SASA) corrections .
Q. What experimental designs are optimal for studying this compound’s role in flavor chemistry?
Utilize dynamic headspace analysis coupled with olfactometry to identify odor-active compounds in food matrices. Dose-response studies (e.g., threshold concentrations in fruit extracts) require triangular testing with trained sensory panels to minimize subjective bias .
Data Reporting Standards
- Synthesis & Characterization : Report yields, spectral assignments (NMR/IR/MS), and purity metrics (GC area %) .
- Safety Data : Include flammability ratings, PPE requirements, and spill response protocols per OSHA/GHS guidelines .
- Statistical Analysis : Use R or Python scripts for reproducibility; publish raw datasets in repositories like Zenodo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
